molecular formula C12H27NO5Si B095803 Ethyl (3-(triethoxysilyl)propyl)carbamate CAS No. 17945-05-0

Ethyl (3-(triethoxysilyl)propyl)carbamate

Cat. No. B095803
Key on ui cas rn: 17945-05-0
M. Wt: 293.43 g/mol
InChI Key: MVUXVDIFQSGECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04118367

Procedure details

3-Aminopropyltriethoxysilane (442 g.), light petroleum (b.p. 30°-40°, 1600 ml) and anhydrous triethylamine (255 g.) were placed under dry nitrogen in a three-necked flask equipped with a stirrer and dropping funnel. The mixture was cooled to -10° C. and a solution of redistilled ethyl chloroformate (217 g.) in light petroleum (b.p. 30°-40° C., 600 ml) was added dropwise over 2 h. The mixture was allowed to warm to ambient temperature and left overnight. The mixture was then rapidly filtered and the solid washed with light petroleum (2 × 300 ml). The combined filtrate was then concentrated and fractionally distilled to give ethyl-N-(3-triethoxysilylpropyl)carbamate (517 g.), b.p. 125°-135° C./0.09 mm.
Quantity
442 g
Type
reactant
Reaction Step One
[Compound]
Name
light petroleum
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
255 g
Type
solvent
Reaction Step One
Quantity
217 g
Type
reactant
Reaction Step Two
[Compound]
Name
light petroleum
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C(N(CC)CC)C>[CH2:19]([O:18][C:16](=[O:17])[NH:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])[CH3:20]

Inputs

Step One
Name
Quantity
442 g
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Name
light petroleum
Quantity
1600 mL
Type
solvent
Smiles
Name
Quantity
255 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
217 g
Type
reactant
Smiles
ClC(=O)OCC
Name
light petroleum
Quantity
600 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
FILTRATION
Type
FILTRATION
Details
The mixture was then rapidly filtered
WASH
Type
WASH
Details
the solid washed with light petroleum (2 × 300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was then concentrated
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(NCCC[Si](OCC)(OCC)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 517 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.